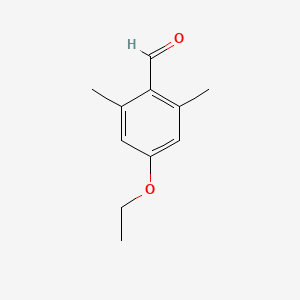

4-Ethoxy-2,6-dimethylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxy-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is characterized by the presence of an ethoxy group and two methyl groups attached to a benzaldehyde core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,6-dimethylbenzaldehyde typically involves the ethylation of 2,6-dimethylbenzaldehyde. One common method is the Williamson ether synthesis, where 2,6-dimethylbenzaldehyde reacts with ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Cross-Dehydrogenative Coupling (CDC) Reactions

This compound participates in palladium-catalyzed cross-dehydrogenative coupling reactions, forming C–C bonds with other aromatic aldehydes. A study demonstrated its reactivity under the following conditions :

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Oxidant | K₂S₂O₈ (2 equiv) |

| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

| Temperature/Time | 60°C for 12 hours |

| Product | 2-(4-Ethoxybenzyl)-6-methylbenzaldehyde |

| Yield | 51% |

Mechanistic Insights :

The reaction proceeds via a palladium-mediated pathway involving:

-

Activation of the aldehyde group by Pd(II).

-

Oxidative coupling with a second aromatic aldehyde.

-

Reductive elimination to form the benzylated product.

The ethoxy group enhances electron density at the para position, directing coupling to the ortho/meta positions relative to the aldehyde.

Oxidation and Reduction Pathways

While direct experimental data for these reactions on 4-ethoxy-2,6-dimethylbenzaldehyde is limited in the provided sources, analogous compounds (e.g., 4-butoxy derivatives) suggest plausible pathways:

Oxidation

-

Reagents : KMnO₄ (alkaline medium) or CrO₃.

-

Product : 4-Ethoxy-2,6-dimethylbenzoic acid.

-

Rationale : Aldehyde groups are typically oxidized to carboxylic acids under strong oxidizing conditions.

Reduction

-

Reagents : NaBH₄ (methanol) or LiAlH₄ (ether).

-

Product : 4-Ethoxy-2,6-dimethylbenzyl alcohol.

-

Rationale : Aldehydes are reduced to primary alcohols via hydride transfer mechanisms.

Structural Influences on Reactivity

The substituents on the benzene ring modulate reactivity:

-

Ethoxy Group : Acts as an electron-donating group, activating the ring for electrophilic substitution at ortho/para positions.

-

Methyl Groups : Steric hindrance at the 2- and 6-positions directs incoming electrophiles to the para position relative to the aldehyde.

Future Research Directions

-

Catalytic Asymmetric Reactions : Explore enantioselective transformations using chiral catalysts.

-

Biological Activity Screening : Investigate antimicrobial/anticancer properties suggested by structural analogs.

Applications De Recherche Scientifique

Chemistry

4-Ethoxy-2,6-dimethylbenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Can be reduced to alcohols.

- Substitution Reactions : Electrophilic aromatic substitution can introduce different substituents onto the benzene ring.

Biology

Research indicates that this compound plays a role in studying enzyme interactions and metabolic pathways involving aldehydes. Its aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating biochemical pathways.

Medicine

Ongoing research explores its potential therapeutic properties, particularly its antimicrobial and anti-inflammatory effects. The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis and interfering with metabolic processes.

Anticancer Potential

In controlled experiments involving Ehrlich ascites carcinoma (EAC) cells in mice, this compound significantly reduced tumor weight and enhanced survival rates. The observed effects are attributed to enzyme inhibition and protein modification mediated by the aldehyde group.

Case Studies

- Antimicrobial Activity : A study showed that this compound effectively inhibited the growth of various bacterial strains. Its mode of action was linked to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Activity : In a controlled experiment involving EAC cells in mice, administration of this compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted its potential as a therapeutic agent against certain types of cancer.

Mécanisme D'action

The mechanism of action of 4-ethoxy-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

2,6-Dimethylbenzaldehyde: Lacks the ethoxy group, resulting in different reactivity and applications.

4-Methoxy-2,6-dimethylbenzaldehyde: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical behavior and uses.

4-Ethoxybenzaldehyde: Lacks the methyl groups, affecting its physical and chemical properties.

Uniqueness: 4-Ethoxy-2,6-dimethylbenzaldehyde’s unique combination of ethoxy and methyl groups imparts distinct reactivity and stability, making it valuable in specific synthetic and research applications .

Activité Biologique

4-Ethoxy-2,6-dimethylbenzaldehyde is an organic compound notable for its unique structure, which includes an ethoxy group at the para position and two methyl groups at the ortho positions of the benzene ring. This configuration not only influences its physical and chemical properties but also its biological activity. Research has identified several potential biological activities associated with this compound, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure :

- Ethoxy group at position 4

- Methyl groups at positions 2 and 6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action may involve interactions with specific enzymes or metabolic pathways, potentially acting as an inhibitor by forming covalent bonds with nucleophilic sites on proteins. This reactivity allows it to modify protein activities, which is crucial for its antimicrobial effects.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro and in vivo experiments have demonstrated its ability to inhibit cancer cell proliferation. For instance, in models involving Ehrlich ascites carcinoma (EAC) cells, this compound showed promising results in reducing tumor weight and enhancing survival rates .

The biological effects of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell growth in cancerous tissues.

- Protein Modification : The aldehyde group can react with amino acids in proteins, altering their function and potentially leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxy-2,6-dimethylbenzaldehyde | C11H14O3 | Contains a methoxy group instead of ethoxy |

| 2,6-Dimethylbenzaldehyde | C10H12O | Lacks the ethoxy substituent |

| 4-Ethyl-2,6-dimethylbenzaldehyde | C12H16O | Has an ethyl group instead of an ethoxy group |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The mode of action was linked to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.

- Anticancer Activity : In a controlled experiment involving EAC cells in mice, administration of this compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted its potential as a therapeutic agent against certain types of cancer .

Propriétés

IUPAC Name |

4-ethoxy-2,6-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPBPWUWHKNBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.